[S(R)]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalenylidene core substituted with dichlorophenyl and propanesulfinamide groups. Its molecular formula is C20H21Cl2NOS, and it has a molecular weight of 394.36 g/mol .
Preparation Methods
The synthesis of [S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the naphthalenylidene core: This step involves the reaction of 3,4-dichlorophenyl with a suitable naphthalene derivative under specific conditions to form the naphthalenylidene intermediate.
Introduction of the sulfinamide group: The intermediate is then reacted with 2-methyl-2-propanesulfinamide under controlled conditions to yield the final product.
Industrial production methods for this compound typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
[S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
[S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
[S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide can be compared with other similar compounds, such as:
4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one: This compound shares a similar naphthalenylidene core but lacks the sulfinamide group, resulting in different chemical and biological properties.
(1S,4S)-4-(3,4-Dichlorophenyl)-N-(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-aminehydrochloride: This compound is a labeled version of sertraline, a selective serotonin reuptake inhibitor, and is used in pharmacological research.
The uniqueness of [S®]-N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-2-methyl-2-propanesulfinamide lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(NE,R)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3/b23-19+/t14-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZNDNJKGBTUIR-XFZRPWFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/1\CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747608 |
Source
|
Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674767-90-9 |
Source
|
Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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